1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE
Overview
Description
1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a thioxo group
Preparation Methods
The synthesis of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents like Lawesson’s reagent.
Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar compounds to 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-MORPHOLINO-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE include:
1-(2,5-Dimethylphenyl)ethanone: A simpler compound with similar aromatic characteristics.
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: A compound with a similar aromatic structure but different functional groups.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: A compound with a similar pyrimidine ring but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)-6-methyl-4-morpholin-4-yl-2-sulfanylidenepyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12-5-6-13(2)16(11-12)22-14(3)17(15(4)23)18(20-19(22)25)21-7-9-24-10-8-21/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQLJTWFWUKFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=NC2=S)N3CCOCC3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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